4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine
Overview
Description
4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H3Cl3N2S2 and a molecular weight of 297.6 g/mol. This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a five-membered ring. Dithiazoles have been studied for their diverse biological activities, including antifungal, herbicidal, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine typically involves the reaction of 3,5-dichloroaniline with a suitable chlorinating agent to introduce the chlorine atom at the 4-position of the dithiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction
Chemical Reactions Analysis
4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiazole ring to a dihydrodithiazole or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex dithiazole derivatives with potential biological activities.
Biology: The compound has shown promise as an antifungal and antibacterial agent, making it a candidate for further research in antimicrobial drug development.
Medicine: Its anticancer properties have been explored, with studies indicating its potential to inhibit the growth of certain cancer cell lines.
Industry: The herbicidal activity of this compound suggests its use in agricultural applications to control unwanted plant growth.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Similarly, its antibacterial properties could result from the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to induce apoptosis in cancer cells through the activation of specific signaling cascades .
Comparison with Similar Compounds
4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can be compared with other dithiazole derivatives, such as:
4,5-dichloro-1,2,3-dithiazolium chloride:
(Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This analogue has demonstrated significant biological activities, including pigment loss in certain assays.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to other dithiazole derivatives.
Properties
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S2/c9-4-1-5(10)3-6(2-4)12-8-7(11)13-15-14-8/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNAXGVHEDOMLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362990 | |
Record name | 11K-058 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65374-57-4 | |
Record name | 11K-058 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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